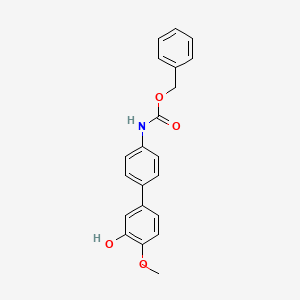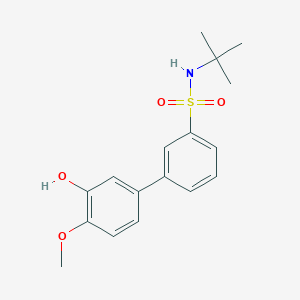
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol, commonly referred to as 5-BSP, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and acetone. 5-BSP has a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学研究应用
5-BSP has a wide range of scientific research applications. It has been used in studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It has also been used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, 5-BSP has been used in studies of the structure and function of lipids, as well as in studies of the structure and function of proteins.
作用机制
The exact mechanism of action of 5-BSP is not fully understood. However, it is believed to interact with proteins and DNA by binding to certain amino acids. This binding is believed to alter the structure and function of the proteins and DNA, leading to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-BSP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and phosphatases. Additionally, it has been shown to affect the structure and function of proteins and DNA. It has also been shown to affect the structure and function of lipids, as well as the activity of certain hormones.
实验室实验的优点和局限性
The use of 5-BSP in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable in a wide range of environments. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are also some limitations to the use of 5-BSP in laboratory experiments. It is not soluble in water, making it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.
未来方向
There are a number of potential future directions for the use of 5-BSP in scientific research. It could be used in further studies of the interaction between proteins and DNA, as well as in studies of the structure and function of enzymes. It could also be used in studies of the activity of certain hormones, as well as in studies of the structure and function of lipids. Additionally, it could be used in studies of the activity of certain enzymes, such as tyrosine kinases and phosphatases. Finally, it could be used in studies of the structure and function of proteins, as well as in studies of drug delivery systems.
合成方法
5-BSP is synthesized via a multi-step process. The first step involves the reaction of 3-t-butylsulfamoylphenol with sodium methoxide in methanol. This reaction produces 3-t-butylsulfamoyl-2-methoxyphenol. The second step involves the reaction of this intermediate product with aqueous sodium hydroxide and methanol. This reaction produces 5-(3-t-butylsulfamoylphenyl)-2-methoxyphenol. The final step involves the purification of the product through column chromatography.
属性
IUPAC Name |
N-tert-butyl-3-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYBLYPYPDZWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

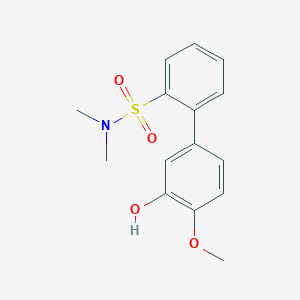
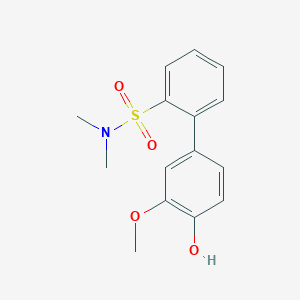
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)
![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
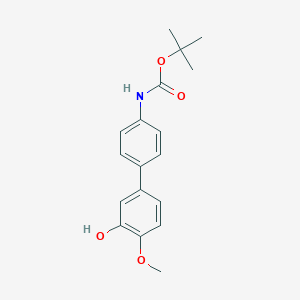
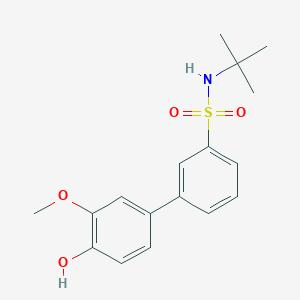
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

